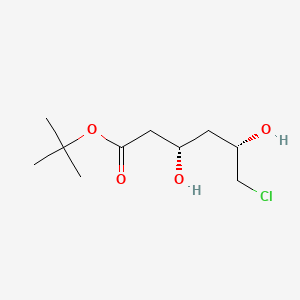

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structural features, which include a tert-butyl group, a chlorine atom, and two hydroxyl groups. These features make it a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate can be achieved through several methods. One efficient approach involves the asymmetric synthesis using whole cell biotransformation processes. For instance, Lactobacillus kefir has been employed to achieve high enantioselectivity in the production of this compound . The reaction conditions typically involve controlled temperature, pH, and oxygen levels to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often utilizes flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Análisis De Reacciones Químicas

Oxidation

The hydroxyl groups of tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can undergo oxidation reactions to form ketones or aldehydes.

- Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Products: Depending on the reaction conditions, the oxidation of hydroxyl groups can yield ketones or aldehydes.

Reduction

Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can be reduced to form alcohols or other reduced derivatives.

- Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

- Products: The reduction of the compound can produce alcohols.

Substitution

The chlorine atom in tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate can be substituted with other functional groups through nucleophilic substitution reactions.

- Reagents: Nucleophiles such as amines or thiols are used under basic conditions.

- Products: Substitution of the chlorine atom can result in various functionalized derivatives.

Biotransformation

Carbonyl reductase enzymes exhibit excellent activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to synthesize (3R,5S)-CDHH . A study constructed a whole-cell biosynthesis reaction system in organic solvents to produce (3R,5S)-CDHH. Introducing a solution of 10% (v/v) Tween-80 to the reaction system as a co-solvent greatly enhanced the biotransformation process, giving a 98.9% yield and >99% ee in 5 hours of bioconversion of 1 M (S)-CHOH, compared to a purely aqueous reaction system which gave 98.7% yield and >99% ee in 9 hours . Moreover, a water-octanol biphasic reaction system was built, and adding 20% octanol as a substrate reservoir resulted in a 98% yield, >99% ee, and 4.08 mmol L-1 h-1 g-1 (wet cell weight) space-time yield .

Catalytic Hydrogenation

In preparing (3R, 5S)-3,5,6-trihydroxy-butylacetic acid tert-butyl ester, [(R)-BINAP] catalytic hydrogenation can be used . The carbonyl on the No. 3 carbon of catalytic hydrogenation of [(R)-BINAP] can achieve a single-step productive rate of over 90%, with a d,e value of 99% .

Aplicaciones Científicas De Investigación

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mecanismo De Acción

The mechanism of action of tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets and pathways. In the context of its use as a precursor for HMG-CoA reductase inhibitors, the compound undergoes enzymatic transformations that lead to the inhibition of the HMG-CoA reductase enzyme. This inhibition results in the reduction of cholesterol synthesis in the liver, thereby lowering blood cholesterol levels.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl (3r,5r)-6-chloro-3,5-dihydroxyhexanoate: A diastereomer of the compound with different stereochemistry.

Tert-butyl (3r,5s)-6-chloro-3,5-dihydroxyhexanoate: Another diastereomer with distinct stereochemical properties.

Tert-butyl (3s,5r)-6-chloro-3,5-dihydroxyhexanoate: Yet another diastereomer with unique stereochemistry.

Uniqueness

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role as a chiral building block in the synthesis of bioactive molecules, particularly in the pharmaceutical industry.

Actividad Biológica

Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate (CAS Number: 325471-28-1) is a chiral compound that serves as an important intermediate in the synthesis of pharmaceuticals, particularly statins such as rosuvastatin. This article delves into its biological activity, synthesis processes, and relevant case studies.

- Molecular Formula : C10H19ClO4

- Molecular Weight : 238.71 g/mol

- IUPAC Name : this compound

- SMILES : ClCC@@HCC@HCC(OC(C)(C)C)=O

Biological Significance

This compound exhibits biological activities primarily related to its role as a precursor in the synthesis of statins. Statins are known for their ability to lower cholesterol levels and provide cardiovascular benefits. The compound's structure allows it to interact with biological systems effectively.

The compound is involved in enzymatic reactions that convert it into more active forms. For instance, it can be reduced by carbonyl reductases in the presence of cofactors like NADPH to yield biologically active derivatives. This process is crucial for the synthesis of rosuvastatin, which is used to manage dyslipidemia and reduce cardiovascular risk factors .

Synthesis and Production

The production of this compound has been optimized through various biotechnological methods:

- Enzymatic Reduction : Utilizing carbonyl reductases coupled with glucose dehydrogenase has shown high space-time yields and enantioselectivity .

- Green Chemistry Approaches : Recent advancements focus on eco-friendly methods that minimize waste and enhance safety during synthesis .

Case Study 1: Enzymatic Production

A study demonstrated the use of a specific enzyme from Candida magnoliae for the enantioselective reduction of hydroxy ketones to produce chiral alcohols like this compound. The reaction conditions were optimized for maximum yield and purity .

Case Study 2: Pharmacological Activity

Research has indicated that derivatives of this compound exhibit significant inhibition of HMG-CoA reductase, the target enzyme for statins. This inhibition leads to decreased cholesterol biosynthesis and increased clearance of LDL cholesterol from the bloodstream .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKPWJZUGTVXCO-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C[C@@H](CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.